
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide involves the inhibition of various enzymes and pathways that are essential for cancer cell growth and survival. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In addition, N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide also inhibits the activity of cyclin-dependent kinases, which are involved in regulating the cell cycle.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, the compound has also been shown to have anti-inflammatory and antiviral activities. Studies have also suggested that N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide may have neuroprotective effects and could be potentially useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide in lab experiments is its high potency and selectivity. The compound has been shown to have a high affinity for its target enzymes and pathways, which makes it an ideal candidate for use in various assays and experiments. However, one of the limitations of using N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide is its potential toxicity, which can limit its use in certain experiments and applications.
Zukünftige Richtungen
There are several future directions for the study and application of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide. One potential direction is the development of new and more potent analogs of the compound that can be used in the treatment of various diseases. Another direction is the investigation of the compound's potential in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide and its potential applications in various scientific fields.
Conclusion
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide is a chemical compound that has shown promising results in various scientific fields. Its potential applications in cancer research, anti-inflammatory and antiviral activities, and neuroprotection make it an ideal candidate for further investigation and development. However, further studies are needed to fully understand the compound's mechanism of action and potential applications.
Synthesemethoden
The synthesis of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide involves the reaction of 3-chloro-4-fluoroaniline with 1,3-dimethyl-2,4-dioxoimidazolidine-5-sulfonyl chloride in the presence of a base. The reaction yields the desired compound in good yield and high purity.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide has been extensively studied for its potential applications in various scientific fields. One of the most notable applications is in cancer research, where the compound has shown promising results as a potential anticancer agent. Studies have shown that N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O4S/c1-16-6-10(11(18)17(2)12(16)19)22(20,21)15-7-3-4-9(14)8(13)5-7/h3-6,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGIZAJIAIYCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

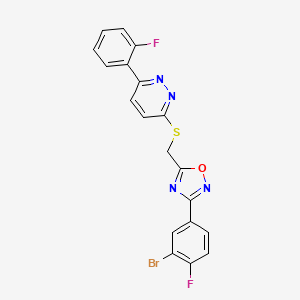
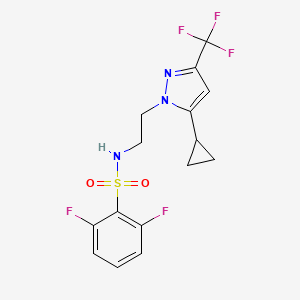

![2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2949894.png)
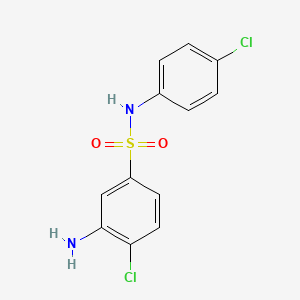
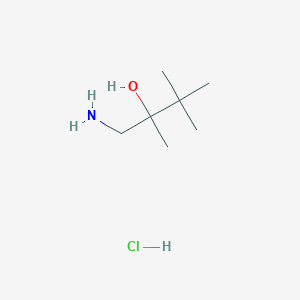
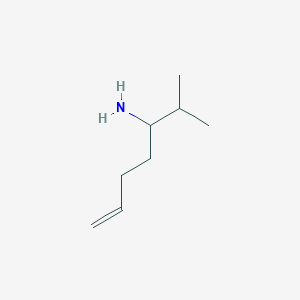
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2949899.png)
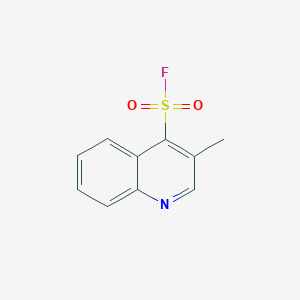

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2949909.png)
![3-[[(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2949911.png)
![ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/no-structure.png)
![2-({2-[(4-Methoxybenzoyl)amino]acetyl}amino)ethyl 2-fluorobenzenecarboxylate](/img/structure/B2949913.png)